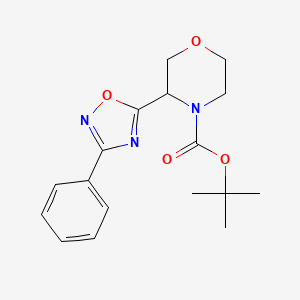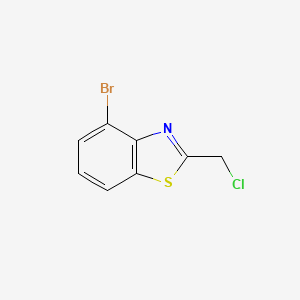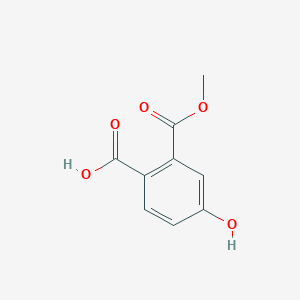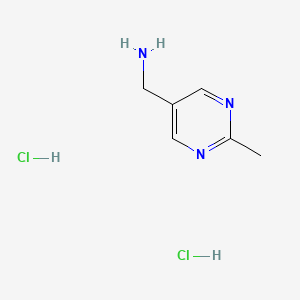
N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine (NBMNP) is a heterocyclic compound that has been studied extensively for its wide range of applications in organic synthesis and medicinal chemistry. NBMNP is a nitro-substituted pyridine derivative that is structurally similar to many other heterocyclic compounds. It has a wide range of biological activities, including anticoagulant, antifungal, anti-inflammatory, and anti-cancer effects. NBMNP has been extensively studied for its potential applications in the fields of medicinal chemistry and organic synthesis.
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine is not fully understood. However, it is believed that N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine exerts its biological activity by modulating the activity of various enzymes and proteins. For example, N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has been found to possess a wide range of biochemical and physiological effects. N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has been found to possess anticoagulant, antifungal, anti-inflammatory, and anti-cancer properties. N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has also been found to possess antioxidant and neuroprotective effects. N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has been found to possess anti-apoptotic properties, which may be beneficial in the treatment of various diseases, such as cancer and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has a number of advantages and limitations for laboratory experiments. One of the main advantages of N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine is its relatively low cost and availability. N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine is also relatively easy to synthesize in a laboratory setting. However, N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine is sensitive to light and air, and must be stored in a cool, dark place. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine is a hazardous compound and must be handled with caution.
Orientations Futures
N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has a wide range of potential applications in the fields of medicinal chemistry and organic synthesis. Future research should focus on the development of novel synthetic methods for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine and its derivatives. Additionally, further research should focus on the development of new pharmaceutical compounds based on N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine. Furthermore, future research should focus on the elucidation of the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine and its derivatives. Finally, further research should focus on the development of new uses for N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine, such as its potential use in the treatment of various diseases.
Méthodes De Synthèse
N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine is typically synthesized through a two-step reaction involving a nitration reaction of 1,3-benzodioxole with nitric acid, followed by a reduction reaction of the nitro group to a nitroethyl group. The nitroethyl group is then coupled with 3-nitropyridine to form N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has been extensively studied for its potential applications in the fields of medicinal chemistry and organic synthesis. N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has been found to possess anticoagulant, antifungal, anti-inflammatory, and anti-cancer properties. N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has also been studied for its potential applications in the synthesis of various pharmaceutical compounds. N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has been used as a starting material in the synthesis of various drugs, such as antifungal agents, anti-inflammatory agents, and anti-cancer agents.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c17-16(18)10-2-1-5-14-13(10)15-7-9-3-4-11-12(6-9)20-8-19-11/h1-6H,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIRNRYQIRXIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=C(C=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429381 |
Source


|
| Record name | T5632807 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61963-71-1 |
Source


|
| Record name | T5632807 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 2-[(3-aminocyclobutyl)(ethyl)amino]acetate](/img/structure/B6619121.png)
![tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B6619127.png)
![3-[hydroxy(propoxy)phosphoryl]propanoic acid](/img/structure/B6619131.png)
![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine](/img/structure/B6619139.png)

![tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate](/img/structure/B6619166.png)







